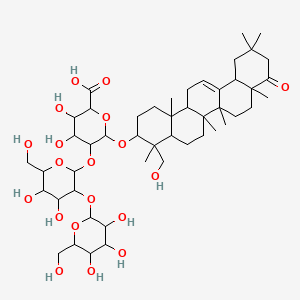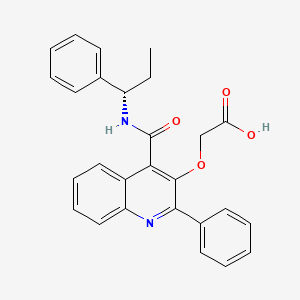
SB 235375
Übersicht
Beschreibung
SB 235375: ist ein potenter und selektiver Antagonist des humanen Neurokinin-3-Rezeptors. Diese Verbindung wurde durch Optimierung der Struktur von 2-Phenyl-4-Chinolincarbonsäureamid entwickelt. Es zeigt eine hohe Affinität zum Neurokinin-3-Rezeptor mit signifikant höheren Bindungsaffinitäten als Neurokinin-2- und Neurokinin-1-Rezeptoren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Pfitzinger-Reaktion von Isatin mit 2-Methoxyacetophenon in ethanolischem Kaliumhydroxid bei 80 °C. Diese Reaktion liefert Chinolincarbonsäure, die dann einer Methylesterspaltung unter Verwendung von konzentrierter Jodwasserstoffsäure unterzogen wird, um 3-Hydroxy-2-Phenylchinolin-4-carbonsäure zu liefern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als Pulver bei -20 °C für bis zu drei Jahre oder in Lösungsmittel bei -80 °C für bis zu einem Jahr gelagert .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SB 235375 involves the Pfitzinger reaction of isatin with 2-methoxyacetophenone in ethanolic potassium hydroxide at 80°C. This reaction yields quinolinecarboxylic acid, which is then subjected to methyl ether cleavage using concentrated hydroiodic acid to provide 3-hydroxy-2-phenylquinoline-4-carboxylic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Analyse Chemischer Reaktionen
Arten von Reaktionen: SB 235375 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolinderivate umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Chinolinring, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden häufig verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, Tetrahydrochinolinderivate und substituierte Chinolinverbindungen .
Wissenschaftliche Forschungsanwendungen
SB 235375 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den Neurokinin-3-Rezeptor und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: In Studien eingesetzt, um die physiologischen und pathologischen Rollen von Neurokinin-3-Rezeptoren in verschiedenen Geweben zu verstehen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des humanen Neurokinin-3-Rezeptors. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der glatten Muskelkontraktion und der Neurotransmitterfreisetzung. Durch die Blockierung des Neurokinin-3-Rezeptors hemmt this compound die Neurokinin-B-induzierte Kalziummobilisierung und Kontraktionsreaktionen .
Wirkmechanismus
SB 235375 exerts its effects by selectively binding to and antagonizing the human neurokinin-3 receptor. This receptor is involved in various physiological processes, including the regulation of smooth muscle contraction and neurotransmitter release. By blocking the neurokinin-3 receptor, this compound inhibits neurokinin B-induced calcium mobilization and contraction responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
SB 223412: Ein weiterer selektiver Antagonist des Neurokinin-3-Rezeptors mit ähnlicher Struktur und Wirkmechanismus.
Neurokinin B: Ein endogenes Peptidagonist, das den Neurokinin-3-Rezeptor bevorzugt aktiviert.
Einzigartigkeit: SB 235375 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Neurokinin-3-Rezeptor sowie seiner geringen Penetration des zentralen Nervensystems. Dies macht es zu einem idealen Werkzeug für die Untersuchung peripherer Neurokinin-3-Rezeptorfunktionen ohne signifikante Wirkungen auf das zentrale Nervensystem .
Eigenschaften
CAS-Nummer |
224961-34-6 |
|---|---|
Molekularformel |
C27H24N2O4 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C27H24N2O4/c1-2-21(18-11-5-3-6-12-18)29-27(32)24-20-15-9-10-16-22(20)28-25(19-13-7-4-8-14-19)26(24)33-17-23(30)31/h3-16,21H,2,17H2,1H3,(H,29,32)(H,30,31)/t21-/m0/s1 |
InChI-Schlüssel |
RJIWGNBRTQFKBW-NRFANRHFSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


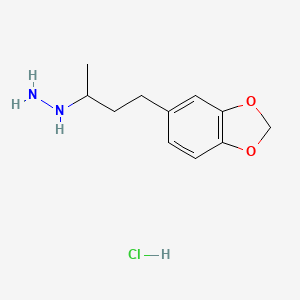



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)

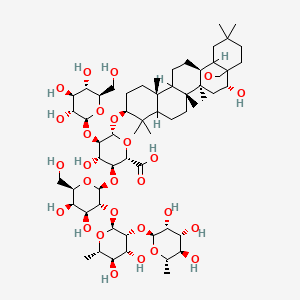

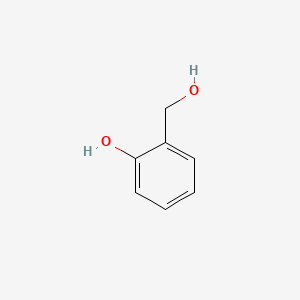
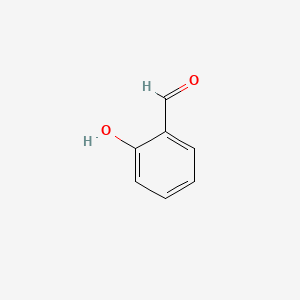
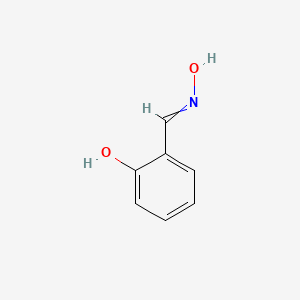

![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)
